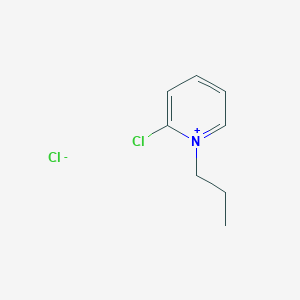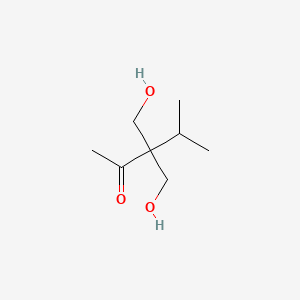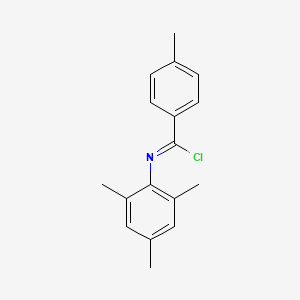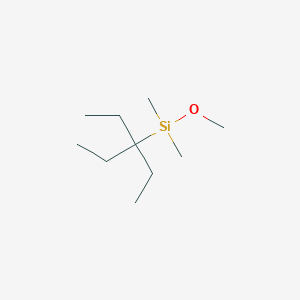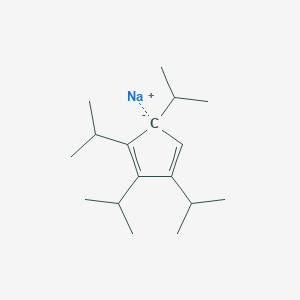
sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is a complex organic compound characterized by its cyclopentadiene ring structure substituted with four isopropyl groups. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure .
Vorbereitungsmethoden
The synthesis of sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the cyclopentadiene ring . Industrial production methods may involve the use of catalysts and high-pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene can be compared with other cycloalkanes and substituted cyclopentadienes:
Cyclopentane: A simpler cycloalkane with no substituents.
Cyclohexane: A six-membered ring with similar chemical properties.
1,3,5-Tri(propan-2-yl)cyclopenta-1,3-diene: A similar compound with three isopropyl groups instead of four.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
123278-30-8 |
|---|---|
Molekularformel |
C17H29Na |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H29.Na/c1-10(2)14-9-15(11(3)4)17(13(7)8)16(14)12(5)6;/h9-13H,1-8H3;/q-1;+1 |
InChI-Schlüssel |
WXZDUOQWOOEENO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[C-]1C=C(C(=C1C(C)C)C(C)C)C(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
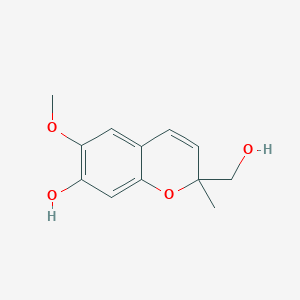

![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
